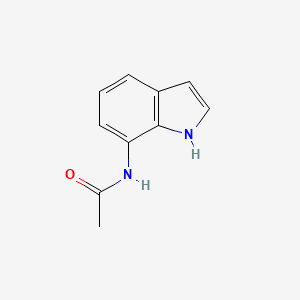

N-(1H-Indol-7-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1H-Indol-7-yl)acetamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The indole nucleus is a significant heterocyclic system that provides the skeleton for many important synthetic drug molecules. This compound is characterized by the presence of an indole ring substituted at the nitrogen atom with an acetamide group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Palladium-Catalyzed Larock Indole Synthesis: This method involves the use of palladium catalysts to form the indole unit.

Buchwald-Hartwig Amination/C-H Activation: This one-pot sequential reaction involves the formation of the indole unit followed by amination and C-H activation to introduce the acetamide group.

Industrial Production Methods: Industrial production of N-(1H-Indol-7-yl)acetamide may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Formation of N-(1H-Indol-7-yl)ethylamine.

Substitution: Formation of halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

NIA has garnered attention for its potential therapeutic applications, particularly due to its structural similarities with known enzyme inhibitors.

Anticancer Activity

NIA has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies indicate that compounds derived from NIA can inhibit cancer cell proliferation and induce apoptosis.

- Case Study : A derivative of NIA was tested against HeLa, MCF-7, and HT-29 cancer cell lines, demonstrating significant antiproliferative activity with IC50 values as low as 0.34 μM for MCF-7 cells .

Immunomodulatory Effects

The inhibition of indoleamine 2,3-dioxygenase (IDO) is being explored for its immunomodulatory effects, which could be beneficial in treating cancer and autoimmune diseases. By inhibiting IDO, NIA may enhance immune responses against tumors.

Antimicrobial Properties

Research indicates that NIA and its derivatives exhibit antimicrobial activity against various pathogens. The presence of the indole moiety is crucial for this activity.

- Table 1: Antimicrobial Activity of NIA Derivatives

| Compound | Pathogen | Activity (MIC) |

|---|---|---|

| N-(1H-Indol-7-yl)acetamide | Staphylococcus aureus | 12 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

Material Science Applications

NIA's unique structure allows it to serve as a building block in the development of novel materials.

Organic Electronics

The indole moiety in NIA can be utilized in the synthesis of organic semiconductors due to its electronic properties. Research is ongoing to explore its potential in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Polymer Chemistry

NIA can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its reactivity allows for functionalization that can tailor materials for specific applications.

Synthetic Routes and Modifications

Various synthetic methods have been developed to create derivatives of NIA with enhanced biological activities or novel properties.

Derivative Synthesis

Modifications of the acetamide group or substitutions on the indole ring can lead to compounds with improved potency or selectivity against specific biological targets.

Mécanisme D'action

The mechanism of action of N-(1H-Indol-7-yl)acetamide involves its interaction with specific molecular targets in biological systems. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The acetamide group enhances the compound’s ability to interact with biological macromolecules, increasing its efficacy .

Comparaison Avec Des Composés Similaires

N-(1H-Indol-3-yl)acetamide: Similar structure but substitution at the 3-position of the indole ring.

N-(1H-Indol-2-yl)acetamide: Substitution at the 2-position of the indole ring.

Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of an acetamide group.

Uniqueness: N-(1H-Indol-7-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 7-position substitution on the indole ring influences its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .

Activité Biologique

N-(1H-Indol-7-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its anticancer, antiplasmodial, and other pharmacological effects.

1. Overview of this compound

This compound is a derivative of indole, a well-known scaffold in drug discovery. Indole derivatives have been associated with various pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific biological activity of this compound has been explored through various studies, revealing promising results.

2. Synthesis of this compound Derivatives

The synthesis of this compound typically involves the reaction of indole derivatives with acetic anhydride or acetic acid under controlled conditions. Various modifications can be made to the indole ring to enhance biological activity. For instance, the introduction of substituents at different positions on the indole ring can affect the compound's efficacy and selectivity against specific biological targets.

3.1 Anticancer Activity

Several studies have evaluated the anticancer properties of this compound and its derivatives:

- Mechanism of Action : Research indicates that some derivatives induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. For example, a study reported that certain indole derivatives exhibited IC50 values as low as 0.34 μM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

- Cell Cycle Arrest : Compounds derived from this compound have been shown to cause cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 7d | HeLa | 0.52 | Apoptosis induction |

| 7d | MCF-7 | 0.34 | Cell cycle arrest |

| 7d | HT-29 | 0.86 | Tubulin polymerization inhibition |

3.2 Antiplasmodial Activity

This compound derivatives have also shown promise in treating malaria:

- In vitro Activity : A study demonstrated that certain derivatives exhibited significant antiplasmodial activity against Plasmodium falciparum, with low toxicity towards Vero cells (monkey kidney cells). The mode of action was hypothesized to involve inhibition of parasite lactate dehydrogenase (pLDH), crucial for the parasite's metabolic processes .

| Compound | Strain | Activity | Toxicity (Vero Cells) |

|---|---|---|---|

| 3a | Chloroquine-sensitive 3D7 | Moderate | Low |

| 4a | Chloroquine-sensitive 3D7 | Significant | Low |

3.3 Other Biological Activities

Beyond anticancer and antimalarial effects, this compound has been investigated for other pharmacological properties:

- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties, making them candidates for further development in treating infections .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases, although more research is needed to elucidate these mechanisms .

4. Case Studies and Research Findings

Recent research has focused on optimizing the biological activity of this compound through structural modifications:

- Case Study : A study synthesized a series of indole-acetamides and evaluated their cytotoxicity against various cancer cell lines (MCF7, A549). The most active compound showed significant cytotoxicity compared to standard chemotherapeutics like etoposide .

5. Conclusion

This compound represents a promising scaffold in drug development with diverse biological activities. Its derivatives show significant potential as anticancer and antimalarial agents while also exhibiting other pharmacological effects. Further research is essential to fully understand their mechanisms of action and optimize their therapeutic efficacy.

Propriétés

IUPAC Name |

N-(1H-indol-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)12-9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOHDTHCOCZQTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.